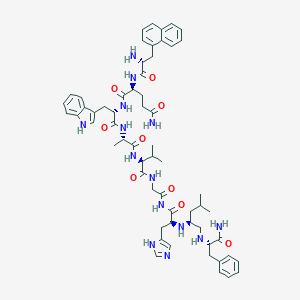
3-Amino-6-(propylthio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(propylthio)pyridazine is a heterocyclic compound with the molecular formula C₇H₁₁N₃S and a molecular weight of 169.25 g/mol . It is characterized by the presence of an amino group at the 3-position and a propylthio group at the 6-position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,6-dichloropyridazine with propylthiol in the presence of a base, followed by the substitution of the chlorine atoms with amino groups using ammonia or an amine . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 3-Amino-6-(propylthio)pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(propylthio)pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Ammonia, primary or secondary amines; reactions often occur in polar solvents such as ethanol or water at elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted pyridazines, and various amine derivatives .
Scientific Research Applications
3-Amino-6-(propylthio)pyridazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-(propylthio)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines . The compound’s ability to form hydrogen bonds and π-π stacking interactions with its targets contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-phenylpyridazine: Similar in structure but with a phenyl group instead of a propylthio group.
3-Amino-6-methylpyridazine: Contains a methyl group at the 6-position instead of a propylthio group.
3-Amino-6-chloropyridazine: Features a chlorine atom at the 6-position.
Uniqueness
3-Amino-6-(propylthio)pyridazine is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications .
Properties
IUPAC Name |
6-propylsulfanylpyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHTWKYYVIBJPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552646 |
Source


|
| Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113121-36-1 |
Source


|
| Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)




![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)


